2-{4-[3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]piperazin-1-yl}ethyl decanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl decanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43ClN2O2S/c1-2-3-4-5-6-7-8-15-32(36)37-24-23-35-21-19-34(20-22-35)18-11-13-27-28-12-9-10-14-30(28)38-31-17-16-26(33)25-29(27)31/h9-10,12-14,16-17,25H,2-8,11,15,18-24H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUAPADZILXULG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50867049 | |
| Record name | 2-{4-[3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]piperazin-1-yl}ethyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50867049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55501-05-8 | |
| Record name | Decanoic acid, 2-[4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazinyl]ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55501-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Stereoisomerism and Molecular Structure in Thioxanthenes
Isomeric Purity and its Significance in Chemical Synthesis
Therefore, the development of robust and efficient synthesis and purification methods is crucial. The goal is to maximize the yield of the desired isomer while minimizing the presence of the undesired one. google.com Various chemical strategies, including fractional crystallization of salts, have been explored to separate thioxanthene (B1196266) isomers. google.com Furthermore, advanced analytical techniques are essential for quality control to verify the isomeric ratio in the final product. High-performance liquid chromatography (HPLC) is a widely used method for the separation, detection, and quantification of cis(Z)- and trans(E)-clopenthixol, ensuring that the API meets stringent purity standards. researchgate.netscispace.com Ignoring isomeric purity can lead to reduced efficacy and potential regulatory hurdles. numberanalytics.com
Structural Characterization of Clopenthixol (B1202743) Decanoate (B1226879) as a Specific Isomer
Clopenthixol decanoate is a chemically modified version of clopenthixol designed for specific applications. The "decanoate" suffix indicates that the parent molecule has been esterified with decanoic acid. This esterification occurs at the terminal hydroxyl group of the piperazine (B1678402) side chain of clopenthixol. nih.gov
Crucially, the pharmaceutical preparation known as clopenthixol decanoate (or zuclopenthixol (B143822) decanoate) is synthesized specifically from the pharmacologically active cis(Z)-isomer, zuclopenthixol. nih.govnih.govresearchgate.net The esterification transforms the active parent drug into a more lipophilic pro-drug. This structural modification is key to its long-acting depot properties.
Research confirms the isomeric integrity of this formulation. Studies conducted after administration of cis(Z)-clopenthixol decanoate found only very low amounts of the corresponding trans(E)-isomers in serum. nih.gov This indicates that significant isomerization of the active cis(Z)-compound to the inactive trans(E)-form does not occur within the body, ensuring that the biological activity is derived solely from the intended isomer. nih.gov
| Identifier | Information |
|---|---|
| IUPAC Name | 2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl decanoate nih.gov |
| Molecular Formula | C32H43ClN2O2S nih.gov |
| Molecular Weight | 555.2 g/mol nih.gov |
| Parent Isomer | cis(Z)-Clopenthixol (Zuclopenthixol) wikipedia.orgnih.gov |
| Chemical Modification | Esterification with decanoic acid nih.gov |
Prodrug Design and Biotransformation Mechanisms
Esterification Strategy for Prolonged Pharmacological Action
A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. Clopenthixol (B1202743) decanoate (B1226879) is a prodrug of its active parent compound, zuclopenthixol (B143822). The core strategy behind its long-acting nature is the esterification of the active drug, which fundamentally alters its physicochemical properties to control its release and absorption over an extended period.
Decanoate Ester Linkage: Chemical Rationale for Slow Release
Clopenthixol decanoate is synthesized by chemically bonding the active antipsychotic, zuclopenthixol, to decanoic acid through an ester linkage. lundbeck.com Decanoic acid is a ten-carbon fatty acid, and its attachment renders the resulting molecule, zuclopenthixol decanoate, highly lipophilic (fat-soluble). hpra.ied-nb.info This increased lipophilicity is the chemical foundation for its slow-release mechanism. hpra.ie
When the prodrug, dissolved in a vegetable oil vehicle like Viscoleo, is injected intramuscularly, it forms a localized, oily depot within the muscle tissue. lundbeck.comd-nb.infonih.gov Due to its high lipophilicity and low water solubility, the drug has a strong preference to remain in the oil depot rather than partitioning into the aqueous environment of the surrounding interstitial fluid and blood. This slow diffusion from the oily reservoir into the systemic circulation is the primary rate-limiting step, ensuring a gradual and sustained release of the drug. nih.govdrugbank.comnih.gov
Role of the Ester Bond in Modulating In Vivo Release Kinetics
The length of the fatty acid ester chain is a critical factor; longer chains result in greater lipophilicity and generally slower rates of hydrolysis. The decanoate ester provides a predictable, slow-release profile, with peak serum concentrations of the active drug being reached between 3 to 7 days after injection. nih.govmedsafe.govt.nz The subsequent elimination half-life is approximately 19 days, which reflects the slow, continuous release from the depot. drugbank.commedsafe.govt.nz This contrasts sharply with the short-acting nature of oral zuclopenthixol. nih.govdrugbank.com
Enzymatic Hydrolysis of the Decanoate Ester
Once the lipophilic clopenthixol decanoate prodrug slowly enters the systemic circulation, it must be biotransformed into its active form to exert its therapeutic effects. This conversion is accomplished through the enzymatic breakdown of the ester bond.
Identification of Esterase Activities in Pre-clinical Models
The hydrolysis of the decanoate ester is a rapid process once the prodrug reaches the body's aqueous phase. medsafe.govt.nz This cleavage is catalyzed by non-specific esterase enzymes that are widely distributed in the body, including in the blood, liver, and other tissues. nih.gov Pre-clinical pharmacokinetic studies in animal models, such as dogs and rats, were crucial in demonstrating this biotransformation process. dntb.gov.uacapes.gov.br These studies confirmed that after injection, the ester diffuses from the oil depot and is quickly hydrolyzed by these endogenous esterases to release the active drug. nih.govnih.gov
| Property | Clopenthixol Decanoate (Prodrug) | Zuclopenthixol (Active Drug) |
| Chemical Form | Ester of zuclopenthixol and decanoic acid | Thioxanthene (B1196266) derivative (cis-isomer) |
| Lipophilicity | High | Moderate |
| Administration | Intramuscular oil depot injection | Oral tablet or aqueous injection |
| Release Mechanism | Slow diffusion from oil depot | Direct absorption |
| Activation | Requires enzymatic hydrolysis | Already in active form |
| Half-life | ~19 days (reflects release from depot) | ~20 hours (oral formulation) drugbank.comwikipedia.org |
Conversion to the Active Parent Compound: Zuclopenthixol (cis-Clopenthixol)
Clopenthixol exists as two geometric isomers: cis(Z) and trans(E). The antipsychotic activity is almost exclusively attributed to the cis(Z)-isomer, which is specifically named zuclopenthixol. cambridge.orgnih.gov The long-acting injectable formulation, clopenthixol decanoate, is specifically the decanoate ester of the active zuclopenthixol isomer. cambridge.orgnih.gov
The enzymatic hydrolysis of zuclopenthixol decanoate yields the active parent compound, zuclopenthixol, and decanoic acid. lundbeck.com The released zuclopenthixol is then free to distribute to its target sites in the central nervous system, where it acts primarily as an antagonist at dopamine (B1211576) D1 and D2 receptors. nih.govdrugbank.com The other product, decanoic acid, is a natural fatty acid that is metabolized by the body's normal pathways. lundbeck.com This efficient conversion process ensures a steady and prolonged supply of the active antipsychotic agent, which is fundamental to the therapeutic strategy of long-acting injectable medications. hpra.ie
Molecular Pharmacology and Receptor Interaction Profiling
Dopamine (B1211576) Receptor Subtype Affinities and Antagonism (D1 and D2)
Zuclopenthixol (B143822) exhibits a high affinity for both major subtypes of dopamine receptors, D1 and D2, classifying it as a potent dopamine antagonist. drugbank.comnih.govdrugbank.com This dual antagonism is a cornerstone of its mechanism of action. nih.gov
Quantitative Receptor Binding Studies in Isolated Systems
Receptor binding assays performed in isolated systems have quantified the high affinity of zuclopenthixol for both D1 and D2 receptors. Studies have reported dissociation constant (Ki) values of approximately 9.8 nM for D1 receptors and 1.5 nM for D2 receptors. caymanchem.com This indicates a particularly strong binding affinity for the D2 receptor subtype, a characteristic shared by many first-generation antipsychotics. plos.org Thioxanthene (B1196266) derivatives like zuclopenthixol are noted for having a roughly equal affinity for both D1 and D2 receptors in some displacement studies. nih.gov
Functional Assays of Dopamine Receptor Modulation In Vitro
The antagonistic properties of zuclopenthixol at dopamine receptors have been confirmed through in vitro functional assays. These studies measure the ability of the compound to inhibit the intracellular signaling cascade initiated by dopamine binding. For instance, zuclopenthixol has been shown to inhibit the dopamine-induced accumulation of cyclic AMP (cAMP) in rat striatal homogenates. caymanchem.com In these assays, zuclopenthixol demonstrated an IC50 value of 330 nM and a calculated Ki of 16 nM, confirming its functional antagonism of dopamine receptor-mediated signaling. caymanchem.com
Adrenergic Receptor Interactions (Alpha-1 and Alpha-2)
Quantitative binding studies have reported a Ki value of 33 nM for α1-adrenergic receptors. caymanchem.com Conversely, the Ki value for α2-adrenergic receptors is reported to be greater than 4,300 nM, indicating a very weak interaction. caymanchem.com This pronounced selectivity distinguishes its action within the adrenergic system.
Serotonin (B10506) Receptor (5-HT2) Binding Characteristics
A significant aspect of zuclopenthixol's molecular pharmacology is its high affinity for serotonin 5-HT2 receptors. drugbank.comnih.govhres.cancats.io This interaction is a key feature, as combined D2 and 5-HT2 receptor antagonism is a hallmark of many atypical antipsychotic medications. nih.gov Quantitative binding data show a strong interaction, with a reported Ki value of 7.6 nM for 5-HT2 receptors. caymanchem.com
Histamine (B1213489) (H1) Receptor Affinity
Zuclopenthixol also interacts with histamine H1 receptors, although its affinity is weaker compared to its primary targets. drugbank.comnih.govhres.ca This H1 receptor antagonism is a common feature among many antipsychotic agents. nih.gov Binding studies have quantified this interaction, yielding a Ki value of 169 nM. caymanchem.com
Muscarinic Cholinergic Receptor Engagement Profile
The engagement of zuclopenthixol with muscarinic cholinergic receptors is minimal. Multiple sources report a very low or no affinity for this class of receptors. drugbank.comnih.govhres.cawikipedia.orgmedkoo.com This lack of significant muscarinic receptor binding is a notable characteristic of its pharmacological profile.
Receptor Binding Affinity of Zuclopenthixol
| Receptor Subtype | Dissociation Constant (Ki) (nM) | Reference |
|---|---|---|
| Dopamine D1 | 9.8 | caymanchem.com |
| Dopamine D2 | 1.5 | caymanchem.com |
| Alpha-1 Adrenergic | 33 | caymanchem.com |
| Alpha-2 Adrenergic | >4300 | caymanchem.com |
| Serotonin 5-HT2 | 7.6 | caymanchem.com |
| Histamine H1 | 169 | caymanchem.com |
In Vitro Functional Assay of Zuclopenthixol
| Assay | Parameter | Value (nM) | Reference |
|---|---|---|---|
| Inhibition of dopamine-induced cAMP accumulation | IC50 | 330 | caymanchem.com |
Compound Names Mentioned
| Compound Name |
|---|
| Clopenthixol (B1202743) |
| Clopenthixol decanoate (B1226879) |
| Zuclopenthixol |
| Dopamine |
| Serotonin |
Investigations into Downstream Signal Transduction Pathways in Cellular Models
Research using cancer cell lines has provided significant insight into the signaling pathways modulated by zuclopenthixol, extending beyond its classical neuropsychiatric scope.
In human (A375) and murine (B16) melanoma cellular models, zuclopenthixol has been shown to inhibit cell proliferation and viability in a time- and concentration-dependent manner. imrpress.com These effects are linked to the modulation of critical signaling cascades. Treatment with zuclopenthixol led to the effective inhibition of p44/p42 Mitogen-Activated Protein Kinase (MAPK) and Akt phosphorylation in both melanoma cell lines. imrpress.com The MAPK and PI3K/Akt pathways are central to regulating cell growth, proliferation, and survival.
Furthermore, investigations revealed that zuclopenthixol induces cell cycle arrest at the G0/G1 phase and triggers mitochondrial-mediated intrinsic apoptosis. imrpress.comnih.gov The compound also stimulates a protective autophagic response in melanoma cells; inhibiting this autophagy enhances the anti-melanoma effects of zuclopenthixol. imrpress.comimrpress.com
A particularly novel finding emerged from studies on HER2-positive breast cancer cells. Zuclopenthixol was identified as a moesin-mimicking compound that can directly bind to the juxtamembrane region of the HER2 receptor. imrpress.comlesentreprisescontrelecancer.fr This interaction results in the allosteric inhibition of HER2 activation, effectively suppressing HER2-dependent proliferation and tumor progression in vitro. lesentreprisescontrelecancer.fr
RNA-sequencing analysis of A375 melanoma cells treated with zuclopenthixol provided a global view of its impact on gene expression. The study identified a significant number of differentially expressed genes, underscoring the compound's broad influence on cellular transcription.
Interestingly, treatment with zuclopenthixol was also found to reduce the expression of the Dopamine Receptor D2 (DRD2) itself in A375 cells, but not in B16 cells, suggesting cell-type-specific feedback mechanisms or off-target effects. imrpress.com
Pre Clinical Pharmacokinetic Studies in Animal Models
Absorption Kinetics from Depot Formulations in Non-Human Species (e.g., dogs, rats)
This characteristic leads to a phenomenon known as "flip-flop" kinetics, where the rate of absorption is slower than the rate of elimination. uoa.grresearchgate.net Consequently, the terminal phase of the plasma concentration curve reflects the absorption rate rather than the elimination rate. uoa.grresearchgate.net Studies in dogs and rats clearly demonstrate this depot effect, showing significantly prolonged drug levels compared to orally administered clopenthixol (B1202743). researchgate.net
In dogs injected with zuclopenthixol (B143822) decanoate (B1226879) (the active cis(Z)-isomer of clopenthixol), maximum serum concentrations were achieved approximately 4 days post-injection, with the drug remaining detectable for up to 28 days. psychiatry.ru The release of the drug from the depot in dogs has been suggested to follow a monoexponential pattern with a half-life of 4-5 days. researchgate.net
Table 1: Time to Peak Plasma Concentration (Tmax) for Clopenthixol Decanoate and its Active Isomer in Animal Models
| Compound | Species | Tmax (Time to Peak Plasma Concentration) |
| Clopenthixol Decanoate | General (Animal Models) | 4–7 days ncpz.ru |
| Zuclopenthixol Decanoate | Dogs | ~4 days psychiatry.ru |
Distribution Patterns in Animal Tissues and Organs
Once absorbed into systemic circulation, clopenthixol (as the active moiety) exhibits wide distribution throughout the body, a characteristic influenced by its high lipophilicity and extensive protein binding of 98-99%. drugbank.com The volume of distribution has been reported to be approximately 20 L/kg. drugbank.com
Preclinical studies indicate that the compound tends to accumulate in various organs and tissues. researchgate.net Due to its lipophilic nature, it is expected to distribute into tissues with high-fat content, such as adipose tissue and the brain. nih.gov Furthermore, studies in mice have demonstrated that zuclopenthixol can cross the placental barrier. hres.ca
Biotransformation Pathways in Animal Models
The biotransformation of clopenthixol decanoate begins after its release from the depot and subsequent hydrolysis. The resulting active compound, clopenthixol, undergoes metabolism primarily in the liver. hres.ca Animal studies have shown that the metabolic pathways are consistent with those observed for orally administered clopenthixol. researchgate.net The main metabolic reactions include sulphoxidation, N-dealkylation of the piperazine (B1678402) side chain, and glucuronic acid conjugation. drugbank.com The resulting metabolites are considered to be devoid of pharmacological activity. drugbank.com
A critical step in the activation of clopenthixol decanoate is the hydrolysis of its decanoate ester bond. Animal studies have confirmed that this hydrolysis occurs rapidly in vivo after the ester is liberated from the oily depot. researchgate.netdss.go.th Following administration of the decanoate ester, clopenthixol itself is found to be the predominant compound in the tissues and circulation, with the ester being hardly detectable in serum. researchgate.netdss.go.th
The metabolic processes in animal models lead to the formation of specific metabolites. The primary metabolites identified are consistent with the pathways of sulphoxidation and N-dealkylation. researchgate.net The two main metabolites are clopenthixol sulfoxide (B87167) and N-dealkyl-clopenthixol. mdpi.comresearchgate.net These same metabolites have also been identified in human studies. mdpi.com
Metabolic Pathways and Enzyme Characterization Beyond Hydrolysis
Role of Cytochrome P450 Enzymes (CYP2D6, CYP3A4) in Metabolism.cambridge.orgnewdrugapprovals.orgnih.gov
The metabolism of clopenthixol (B1202743) is significantly influenced by the cytochrome P450 enzyme system, with CYP2D6 and CYP3A4 identified as the primary enzymes involved. uptodateonline.ircambridge.orgnewdrugapprovals.orgnih.gov Evidence from both in vitro studies and clinical observations has confirmed the importance of these two enzymes in the biotransformation of clopenthixol. newdrugapprovals.orgnih.gov The genetic polymorphism of CYP2D6 can lead to variations in plasma concentrations of zuclopenthixol (B143822), the active cis-isomer of clopenthixol. g-standaard.nl
To elucidate the specific roles of CYP enzymes, in vitro studies using human liver microsomes have been conducted. nih.govresearchgate.net These experiments involve incubating clopenthixol with microsomes and observing the rate of its metabolism in the presence and absence of specific enzyme inhibitors.
In one such study, the metabolism of zuclopenthixol was significantly inhibited by known inhibitors of CYP2D6 and CYP3A4. nih.gov For instance, the presence of fluoxetine, paroxetine (B1678475) (CYP2D6 inhibitors), and ketoconazole (B1673606) (a potent CYP3A4 inhibitor) all led to a significant reduction in the breakdown of zuclopenthixol. nih.gov When both a CYP2D6 inhibitor (quinidine) and a CYP3A4 inhibitor (ketoconazole) were used in combination, the metabolism of zuclopenthixol was almost completely abolished. nih.gov This provides strong evidence that CYP2D6 and CYP3A4 are the main pathways for its metabolic clearance. nih.gov
Table 1: Impact of CYP Inhibitors on Zuclopenthixol Metabolism In Vitro
| Inhibitor | Target Enzyme(s) | Effect on Zuclopenthixol Metabolism |
| Fluoxetine | CYP2D6 | Significant inhibition nih.gov |
| Paroxetine | CYP2D6 | Significant inhibition nih.gov |
| Ketoconazole | CYP3A4 | Significant inhibition nih.gov |
| Quinidine | CYP2D6 | Significant inhibition nih.gov |
| Quinidine + Ketoconazole | CYP2D6 and CYP3A4 | Abolished disappearance nih.gov |
This table summarizes the findings from in vitro microsomal incubation studies, demonstrating the key role of CYP2D6 and CYP3A4 in the metabolism of zuclopenthixol.
One of the major metabolic pathways for clopenthixol is sulfoxidation. nih.govuptodateonline.irlundbeck.comhres.cadrugbank.com This process involves the oxidation of the sulfur atom in the thioxanthene (B1196266) ring structure. acibadem.edu.tr The formation of sulfoxide (B87167) metabolites has been identified as a key step in the biotransformation of clopenthixol.
Another significant metabolic route is N-dealkylation of the piperazine (B1678402) side chain. nih.govuptodateonline.irlundbeck.comhres.cadrugbank.com This reaction leads to the formation of N-dealkylated metabolites. nih.gov Studies have identified the N-dealkyl metabolite of clopenthixol in the serum of patients treated with cis(Z)-clopenthixol decanoate (B1226879). nih.gov The primary N-dealkylation product is des-(2-hydroxyethyl)clopenthixol, also known as nor-clopenthixol, which is considered to be inactive. scispace.com Research has shown that isomerization of the active cis(Z)-clopenthixol to the less active trans(E)-isomer does not occur to a significant extent in the body, as only very low levels of the trans(E)-isomers of both clopenthixol and its N-dealkyl metabolite were detected. nih.gov
Glucuronic Acid Conjugation Pathways.nih.gov
Following the initial Phase I metabolism by CYP enzymes, clopenthixol and its metabolites can undergo Phase II conjugation reactions. numberanalytics.com The primary conjugation pathway for clopenthixol is glucuronidation, where glucuronic acid is attached to the molecule. nih.govuptodateonline.irlundbeck.comhres.cadrugbank.com This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the compounds, facilitating their excretion from the body. numberanalytics.comdrugbank.com
Metabolite Identification and Structural Elucidation
The identification and structural elucidation of metabolites are critical for understanding the complete metabolic profile of a drug. criver.com For clopenthixol, various analytical techniques are employed to separate and identify its metabolites in biological samples. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this purpose. criver.com These methods allow for the determination of the chemical structures of metabolites, such as the sulfoxide and N-dealkylated products, providing a comprehensive picture of the biotransformation of clopenthixol decanoate.
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are the cornerstone of analytical procedures for clopenthixol (B1202743) decanoate (B1226879), enabling its separation and quantification from biological fluids and tissues.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a robust and widely used technique for the quantification of clopenthixol and its isomers in various samples. oup.comoup.com This method offers the advantage of providing spectral information of the analytes, which aids in their identification.
In a typical HPLC-DAD setup for clopenthixol analysis, a reversed-phase column, such as a C8 or C18, is employed. researchgate.netresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. oup.comresearchgate.netresearchgate.net Isocratic elution is commonly used, maintaining a constant mobile phase composition throughout the analysis. oup.comresearchgate.net Detection is typically performed at a wavelength where clopenthixol exhibits significant absorbance, such as 228 nm, 230 nm, or 256 nm. oup.comoup.comresearchgate.net
Sample preparation for HPLC-DAD analysis, particularly from biological matrices like plasma or tissue homogenates, often involves a liquid-liquid extraction or solid-phase extraction (SPE) step to remove interfering substances and concentrate the analyte. oup.comresearchgate.netnih.gov
The performance of HPLC-DAD methods is characterized by several key parameters. For instance, in one reported method for analyzing (Z)-cis-clopenthixol and its (E)-trans isomer in blood, the lower limit of detection was found to be 7 ng/mL for both isomers. oup.com The reproducibility of such methods is generally good, with coefficients of variation typically below 15%. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Enhanced Specificity and Sensitivity
For enhanced specificity and sensitivity, particularly at low concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. oup.comresearchgate.netnih.gov These techniques couple the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for highly selective detection and quantification.
In LC-MS analysis of clopenthixol, an electrospray ionization (ESI) interface is commonly used to generate ions from the eluting analyte. oup.comresearchgate.net The mass spectrometer can be operated in full-scan mode to obtain the mass spectrum of the compound or in selected ion monitoring (SIM) mode for targeted quantification. oup.com
LC-MS/MS provides even greater specificity by selecting a specific precursor ion (e.g., the molecular ion of clopenthixol) and then fragmenting it to produce characteristic product ions. researchgate.netresearchgate.net This multiple reaction monitoring (MRM) approach significantly reduces background noise and improves the limit of detection. For instance, LC-MS/MS methods have been developed that can quantify clopenthixol and its metabolites in the low ng/mL range. nih.gov
The development of LC-MS/MS methods involves optimizing both the chromatographic conditions and the mass spectrometric parameters, such as the choice of precursor and product ions and collision energy. researchgate.net These methods are particularly valuable for bioanalytical studies where trace-level quantification is often required. researchgate.netnih.gov
Stereoisomeric Analysis and Quantification of Cis/Trans Forms
Clopenthixol exists as two geometric isomers: the pharmacologically active cis(Z)-isomer (zuclopenthixol) and the less active trans(E)-isomer. oup.comresearchgate.netnih.gov Therefore, the ability to separate and quantify these two forms is critical in research and clinical settings.
Several HPLC methods have been specifically developed for the stereoisomeric analysis of clopenthixol. researchgate.netspringernature.comoup.com These methods typically utilize reversed-phase chromatography, where the separation is achieved based on the differential interaction of the isomers with the stationary phase. researchgate.netoup.com The choice of mobile phase composition and pH can significantly influence the resolution between the cis and trans isomers. researchgate.net
For example, a reported HPLC method successfully separated cis(Z)-clopenthixol and trans(E)-clopenthixol using a C8 column and a mobile phase of phosphate buffer and acetonitrile. researchgate.net In another study, a normal-phase HPLC system was also shown to be effective in separating the isomers of thioxanthene (B1196266) neuroleptics, including clopenthixol. oup.com
The quantification of each isomer is typically performed using external calibration curves prepared with pure standards of the cis and trans forms. oup.com It has been noted that both isomers can share the same molar absorptivity, which allows for the quantification of the trans isomer using the calibration of the cis isomer in some cases. oup.com
Research has shown that after administration of the cis(Z)-isomer, small amounts of the trans(E)-isomer can be detected in vivo, highlighting the importance of stereospecific analytical methods. oup.comnih.gov
Detection and Quantification of Metabolites in Research Studies
The analysis of clopenthixol decanoate in research studies often extends to the detection and quantification of its metabolites to understand its pharmacokinetic profile. nih.govnih.govnih.gov Following administration, clopenthixol decanoate is hydrolyzed to its active form, clopenthixol, which is then further metabolized. dss.go.th
The primary metabolic pathway for clopenthixol is N-dealkylation, leading to the formation of N-dealkyl-clopenthixol. nih.govnih.gov Another significant metabolite is clopenthixol sulfoxide (B87167). nih.gov Analytical methods, particularly HPLC and LC-MS/MS, have been developed to simultaneously measure clopenthixol and its major metabolites in biological fluids. researchgate.netnih.gov
For instance, an HPLC method with post-column photochemical derivatization and fluorescence detection was developed for the simultaneous determination of cis(Z)-clopenthixol and its N-dealkylated metabolite in plasma and urine. nih.govcapes.gov.br This method achieved detection limits of 0.05 ng/mL for zuclopenthixol (B143822) and 0.2 ng/mL for its N-dealkylated metabolite in plasma. researchgate.netnih.gov
LC-MS/MS methods are also well-suited for metabolite quantification due to their high sensitivity and specificity. researchgate.netnih.gov These methods can differentiate between the parent drug and its metabolites based on their distinct mass-to-charge ratios and fragmentation patterns.
Research studies have quantified the levels of these metabolites in various biological samples. For example, in patients treated with cis(Z)-clopenthixol decanoate, serum concentrations of the N-dealkyl metabolite were recorded alongside the parent drug isomers. nih.gov The findings from these studies indicate that the metabolites are generally present at lower concentrations than the parent compound. researchgate.net
| Parameter | HPLC-DAD | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV-Vis absorbance | Separation by chromatography, detection by mass-to-charge ratio |
| Sensitivity | ng/mL range | pg/mL to ng/mL range |
| Specificity | Moderate | High to Very High |
| Typical Use | Routine quantification, isomer analysis | Trace level quantification, metabolite identification, bioanalytical studies |
Theoretical and Computational Chemistry Applications
Quantitative Structure-Activity Relationship (QSAR) Modeling for Thioxanthenes
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. mdpi.com For thioxanthene (B1196266) derivatives like clopenthixol (B1202743), QSAR studies are instrumental in identifying the key molecular features that govern their antipsychotic potency. mdpi.com These models often employ a range of molecular descriptors to quantify various aspects of the chemical structure.
Detailed research findings from QSAR studies on thioxanthenes and related compounds have highlighted the importance of several structural features for their activity as multidrug resistance (MDR) modifiers. nih.gov While not directly focused on antipsychotic activity, these studies provide a framework for understanding how structural modifications can influence biological interactions. For instance, the stereoisomerism of thioxanthenes has been identified as a critical factor in their MDR-reversing activity. nih.gov
QSAR models have been developed for various classes of compounds targeting similar biological pathways. For example, a QSAR model for xanthone (B1684191) derivatives with anticancer activity identified descriptors such as dielectric energy, hydroxyl group count, LogP, shape index, and solvent-accessible surface area as being significantly correlated with their biological function. nih.gov A similar approach could be applied to thioxanthenes to elucidate the structural requirements for optimal dopamine (B1211576) receptor antagonism.
| Descriptor Type | Examples | Relevance to Thioxanthene Activity |
| Electronic | Dipole moment, Partial atomic charges | Influences electrostatic interactions with the receptor binding site. |
| Steric | Molecular volume, Surface area, Shape indices | Determines the fit of the molecule within the receptor's binding pocket. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Affects the ability of the drug to cross the blood-brain barrier and cell membranes. |
| Topological | Connectivity indices, Wiener index | Encodes information about the branching and connectivity of the molecular structure. |
These descriptors can be used to build predictive QSAR models that can screen virtual libraries of thioxanthene derivatives for potential antipsychotic activity, thus accelerating the drug discovery process. nih.gov
Molecular Docking and Ligand-Receptor Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. nih.gov In the case of clopenthixol, docking simulations are primarily focused on its interaction with dopamine D1 and D2 receptors, which are its main pharmacological targets. genome.jpwikipedia.org These simulations provide a three-dimensional model of the ligand-receptor complex, offering insights into the specific interactions that stabilize the binding.
Although specific docking studies on clopenthixol decanoate (B1226879) are not widely published, studies on related thioxanthenes and other antipsychotics provide valuable information. For example, docking studies of risperidone (B510) and its derivatives with the D2 dopamine receptor have been used to develop QSAR models based on energy descriptors from the docking calculations. nih.gov This highlights the synergy between molecular docking and QSAR.
The key interactions between thioxanthene derivatives and dopamine receptors typically involve:
Hydrogen bonding: The hydroxyl group in the side chain of clopenthixol can act as a hydrogen bond donor or acceptor.
π-π stacking: The tricyclic thioxanthene ring system can engage in π-π stacking interactions with aromatic residues in the receptor's binding site.
Hydrophobic interactions: The alkyl side chain and the chloro-substituent on the thioxanthene ring contribute to hydrophobic interactions.
These interactions are crucial for the high-affinity binding of clopenthixol to its target receptors. The cis-isomer of clopenthixol exhibits a tenfold greater affinity for the dopamine receptor compared to the trans-isomer, a phenomenon that can be rationalized through molecular docking studies which show a more favorable spatial alignment of the side chain in the cis-conformation.
Conformational Analysis of Isomeric Forms
The biological activity of clopenthixol is highly dependent on its stereochemistry. Clopenthixol exists as a mixture of two geometric isomers, the cis (Z) and trans (E) forms. wikipedia.orgebi.ac.uk The cis-isomer, zuclopenthixol (B143822), is the pharmacologically active component responsible for the antipsychotic effects. wikipedia.org
Computational conformational analysis, using methods like semi-empirical quantum chemistry and density functional theory (DFT), can be employed to understand the conformational preferences of these isomers. nih.govrsc.org These studies can elucidate the differences in the three-dimensional structures of the cis and trans isomers and how these differences affect their ability to bind to dopamine receptors.
Key findings from conformational analysis of thioxanthenes include:
The thioxanthene ring system typically adopts a distorted boat conformation.
The orientation of the side chain relative to the tricyclic ring system is significantly different between the cis and trans isomers. nih.gov
The more favorable binding of the cis-isomer is attributed to the specific spatial arrangement of the side chain, which allows for optimal interactions with the receptor binding site.
A molecular modeling study of cis- and trans-flupentixol, a related thioxanthene, revealed that while both isomers might have similar binding potency to P-glycoprotein, their different orientations in a membrane environment could explain their varied biological activities. nih.gov This underscores the importance of considering the conformational dynamics of these molecules in different biological contexts.
| Isomer | Relative Dopamine Receptor Affinity | Key Conformational Feature |
| cis (Z)-Clopenthixol (Zuclopenthixol) | High | The side chain is oriented in a way that allows for optimal interaction with the dopamine receptor binding site. |
| trans (E)-Clopenthixol | Low | The side chain orientation is less favorable for binding to the dopamine receptor. |
Theoretical Prediction of Metabolic Pathways and Enzyme Substrate Interactions
Computational methods play a crucial role in predicting the metabolic fate of drugs like clopenthixol decanoate. nih.gov These methods can identify potential sites of metabolism on the molecule and predict the structures of the resulting metabolites. nih.gov The primary metabolic pathways for clopenthixol involve oxidation and N-dealkylation, mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4. genome.jpwikipedia.org
Theoretical approaches to predict metabolism can be broadly categorized as ligand-based and structure-based methods. nih.gov
Ligand-based methods use information about the chemical structure of the drug to predict its metabolic susceptibility. This can involve identifying reactive functional groups and using statistical models or expert systems to predict metabolic transformations. nih.gov
Structure-based methods , such as molecular docking and molecular dynamics simulations, model the interaction of the drug with the active site of metabolic enzymes like CYP2D6. nih.gov These simulations can help to understand the substrate specificity of the enzyme and predict which parts of the drug molecule are most likely to be metabolized.
For clopenthixol, computational models can be used to:
Predict the most likely sites of hydroxylation on the thioxanthene ring system.
Model the N-dealkylation of the piperazine (B1678402) ring in the side chain.
Simulate the interaction of clopenthixol with the active site of CYP2D6 to understand the structural basis of its metabolism.
The two main metabolites of clopenthixol are N-dealkyl-clopenthixol and clopenthixol sulfoxide (B87167). mdpi.com Theoretical predictions can help to rationalize the formation of these metabolites and potentially identify other minor metabolic pathways.
| Metabolic Pathway | Enzyme(s) | Predicted Metabolite(s) |
| N-dealkylation | CYP2D6, CYP3A4 | N-dealkyl-clopenthixol mdpi.com |
| Sulfoxidation | CYP enzymes | Clopenthixol sulfoxide mdpi.com |
| Hydroxylation | CYP enzymes | Hydroxylated derivatives |
Research on Formulation Science and Drug Delivery Systems Non Clinical
Vehicle Medium Research for Long-Acting Injectables (e.g., Viscoleo in animal studies)
The formulation of clopenthixol (B1202743) decanoate (B1226879) as a long-acting injectable (LAI) neuroleptic involves its dissolution in a suitable oil vehicle. A commonly cited vehicle in non-clinical research is Viscoleo, a low-viscosity vegetable oil composed of fractionated coconut oil with medium-chain triglycerides. wikipedia.org Animal studies in dogs and rats have been instrumental in demonstrating the depot effect of clopenthixol decanoate when administered intramuscularly in Viscoleo. nih.gov
Pre-clinical research comparing the oily depot formulation to aqueous solutions of the parent compound, cis(Z)-clopenthixol, highlighted significant differences in pharmacokinetic profiles. nih.gov Studies in dogs and rats using radiolabelled clopenthixol decanoate in Viscoleo confirmed the slow release from the intramuscular injection site. Research in dogs suggested a monoexponential release of the drug from the depot, with a half-life of 4-5 days. nih.gov These animal models were crucial in establishing the sustained-release characteristics of the formulation. The ester prodrug, clopenthixol decanoate, is designed to be highly lipophilic, which facilitates its dissolution in the oil vehicle and subsequent slow release into the surrounding aqueous environment of the tissue. nih.govnih.gov
The research demonstrated that after intramuscular injection, the prodrug is gradually released from the oily vehicle, followed by rapid hydrolysis to the active moiety, clopenthixol. nih.gov Animal studies showed that clopenthixol was the primary compound found in the organism after administration of the decanoate ester, indicating efficient conversion. nih.gov The metabolism of the resulting clopenthixol was found to be similar to that of orally administered clopenthixol. nih.gov The choice of vehicle, like Viscoleo, is critical for the performance of the depot injection, influencing the drug's release kinetics and, consequently, the duration of its therapeutic effect. wikipedia.orgnih.gov
Table 1: Key Findings from Animal Studies on Clopenthixol Decanoate in Viscoleo
| Animal Model | Key Finding | Implication for Formulation |
|---|---|---|
| Dogs | Monoexponential release from the depot with a half-life of 4-5 days. nih.gov | Demonstrates the sustained-release profile conferred by the oil vehicle. |
| Rats & Dogs | Rapid hydrolysis of the decanoate ester to the active clopenthixol post-release. nih.gov | Confirms the prodrug strategy is effective in vivo. |
| Rats & Dogs | The depot formulation provided a much longer duration of effect compared to aqueous solutions of clopenthixol. nih.gov | Validates the use of an oil-based vehicle for creating a long-acting injectable. |
Factors Influencing Drug Release from Oil Depots In Vitro and in Pre-clinical Models
The release of a lipophilic prodrug like clopenthixol decanoate from an oil depot is a complex process governed by several physicochemical and physiological factors. nih.gov In vitro and pre-clinical models have been used to elucidate the mechanisms controlling this release. The partitioning of the drug between the oil vehicle and the surrounding aqueous tissue fluid is considered a major factor controlling the rate of release. nih.govnih.gov
Several key factors have been identified that influence the release mechanism and rate from oil depots. nih.gov The drug's oil-water distribution coefficient is a critical parameter; higher lipophilicity and thus a higher affinity for the oil results in a slower release rate into the aqueous environment. nih.govresearchgate.net The characteristics of the oil vehicle itself, such as its viscosity and composition, can also affect drug diffusion and release. uu.nlresearchgate.net
Physiological factors at the injection site play a significant role that can be difficult to fully replicate in vitro. nih.gov These include the spreading and dispersion of the oil depot within the muscle tissue, the local blood and lymph flow which carry the drug away, and potential local metabolic degradation of the oil vehicle. nih.govresearchgate.net The surface area of the oil depot is also a crucial determinant of the release rate; a larger surface area, which can be affected by the injection volume and technique, allows for faster drug partitioning into the tissue fluid. nih.gov
In vitro models, such as the rotating dialysis cell, are valuable tools for formulation design and quality control, allowing for the study of how formulation changes affect release rates. nih.govnih.gov However, these models may overestimate release rates compared to the in vivo situation because they can generate a high oil-buffer interfacial area that may not be representative of the physiological conditions within the muscle. nih.gov
Table 2: Factors Affecting Drug Release from Oil Depots
| Factor | Description | Impact on Release Rate |
|---|---|---|
| Drug Partition Coefficient (Oil/Water) | The ratio of the drug's concentration in the oil phase to its concentration in the aqueous phase at equilibrium. nih.govnih.gov | A higher partition coefficient (more lipophilic) leads to slower release. nih.govresearchgate.net |
| Depot Spreading & Dispersion | The shape and distribution of the oil vehicle at the injection site, which determines the surface area for drug release. nih.gov | Increased spreading leads to a larger surface area and potentially faster release. nih.gov |
| Vehicle Properties | Physicochemical characteristics of the oil, such as viscosity and composition (e.g., medium-chain vs. long-chain triglycerides). uu.nlresearchgate.net | Lower viscosity may facilitate faster dispersion and release. researchgate.net |
| Drug Concentration in Vehicle | The amount of drug dissolved in the oil depot. researchgate.net | A higher concentration creates a larger driving force for diffusion, potentially increasing the release rate. researchgate.net |
| Local Tissue Environment | Physiological conditions at the injection site, including tissue fluid availability, local blood flow, and lymphatic drainage. nih.govresearchgate.net | Higher blood/lymph flow can increase the clearance of the released drug, maintaining the concentration gradient and facilitating further release. researchgate.net |
Microparticle and Nanocrystal Formulations for Ester Prodrugs (General Principles)
While clopenthixol decanoate is formulated as an oily solution, other advanced drug delivery systems like microparticles and nanocrystals represent alternative strategies for creating long-acting injectables for ester prodrugs. nih.gov These technologies aim to control drug release over extended periods, reduce dosing frequency, and improve patient compliance. nih.gov
Microparticle Formulations: This approach often involves encapsulating the drug within biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA). nih.gov The ester prodrug is incorporated into the polymer matrix, and upon injection, the microparticles act as a depot. Drug release is controlled by a combination of diffusion through the polymer matrix and the biodegradation of the polymer itself. researchgate.net This technology has been successfully used for several long-acting injectable products and allows for release profiles that can last from weeks to several months. nih.gov
Nanocrystal Formulations: For poorly water-soluble drugs or prodrugs, formulation as a nanocrystal suspension is a promising strategy. nih.gov This involves reducing the size of the drug crystals down to the nanometer range. nih.gov The small particle size significantly increases the surface area, which, according to the principles of dissolution kinetics, enhances the dissolution rate. researchgate.netnih.gov When injected, this nanosuspension forms a depot from which the drug nanocrystals slowly dissolve in the surrounding tissue fluid. nih.gov The inherently slow dissolution of the poorly soluble crystals provides the sustained-release effect. nih.gov Stabilizers are crucial in these formulations to prevent the aggregation of the high-energy nanocrystals. nih.gov Nanocrystal technology can be applied to create aqueous suspensions for injection, avoiding the need for oil-based vehicles. wikipedia.org
These formulation principles leverage the physicochemical properties of the ester prodrug, such as its increased lipophilicity and poor aqueous solubility, to achieve sustained release from a depot site. nih.govnih.gov
Future Directions in Chemical and Pharmacological Research
Exploration of Novel Ester Derivatizations for Modulated Pharmacokinetic Profiles
The pharmacokinetic profile of a drug is critically influenced by its chemical structure. Clopenthixol (B1202743) itself is available in different formulations, including an oral dihydrochloride (B599025) salt, a short-acting acetate (B1210297) ester, and the long-acting decanoate (B1226879) ester. wikipedia.orgpsychiatry.ru The varying esterifications result in significantly different pharmacokinetic profiles; for instance, peak serum levels for the acetate ester are reached at around 36 hours, while the decanoate ester peaks after approximately one week. psychiatry.ru This demonstrates the principle that modifying the ester chain can profoundly alter the drug's release, absorption, and duration of action.
Future research is poised to explore this principle further by synthesizing and evaluating a wider array of novel ester derivatives of zuclopenthixol (B143822). The goal is to create a portfolio of compounds with finely tuned pharmacokinetic profiles to better suit individual patient needs. For example, research could focus on:
Ultra-long-acting esters: By utilizing longer or more complex fatty acid chains than decanoic acid, it may be possible to develop formulations that require even less frequent administration, potentially improving patient adherence.
Esters with different release kinetics: Investigation into esters that provide a more consistent, zero-order release profile could help minimize fluctuations in plasma concentration, potentially reducing side effects associated with peak levels. nih.gov
Novel carrier molecules: Research into esterifying zuclopenthixol with different types of molecules, such as hyaluronic acid, could open new possibilities for drug delivery systems. google.com
The synthesis of novel ester derivatives, such as galactopyranoside esters or those designed through Quantitative Structure-Activity Relationship (QSAR) studies, provides a template for how new zuclopenthixol derivatives could be approached to achieve desired therapeutic effects. nih.govnih.gov
Advanced Spectroscopic and Structural Biology Approaches for Receptor Interactions
A deep understanding of how a drug interacts with its molecular targets is fundamental to rational drug design. Clopenthixol's therapeutic action stems from its binding to several neurotransmitter receptors. ebi.ac.uknih.gov While its general profile as a dopamine (B1211576) D1/D2 antagonist is established, the precise structural basis of these interactions is an area ripe for advanced investigation. nih.govmedchemexpress.com
Future research will increasingly employ high-resolution structural and biophysical techniques to elucidate these interactions at an atomic level.
Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can be used to determine the three-dimensional structure of zuclopenthixol bound to its primary targets, such as the D2 dopamine receptor. This would provide invaluable insight into the specific amino acid residues involved in binding and the conformational changes induced in the receptor upon binding. The successful use of crystallography to characterize isomers of the related thioxanthene (B1196266), chlorprothixene (B1288), highlights the feasibility of this approach.
Advanced Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the dynamics of the drug-receptor interaction in a solution state, providing information that is complementary to static crystal structures.
Computational Modeling: Molecular docking and simulation studies, already used to investigate the binding of other antipsychotics to serum albumin, can predict and analyze the binding poses of zuclopenthixol within the receptor's binding pocket. researchgate.net These computational methods, when combined with experimental data, can create a comprehensive model of receptor engagement.
These advanced approaches will not only refine our understanding of zuclopenthixol's mechanism of action but also provide a structural blueprint for designing new molecules with improved selectivity and affinity, potentially separating desired therapeutic effects from those causing unwanted side effects.
Development of Sophisticated In Vitro Models for Mechanistic Studies
To fully understand the cellular and molecular consequences of clopenthixol's receptor antagonism, researchers are moving beyond simple binding assays to more complex and physiologically relevant in vitro models. These models allow for the detailed study of the drug's mechanism of action in a controlled environment.
Future research will leverage a variety of sophisticated in vitro systems:
Neuronal Cell Cultures: Using primary neurons or differentiated stem cell-derived neurons allows researchers to study the effects of zuclopenthixol on neuronal signaling, gene expression, and viability in a more relevant cell type.
Brain Organoids: Three-dimensional "mini-brains" grown from human pluripotent stem cells can model aspects of brain development and circuitry, offering a unique platform to investigate how zuclopenthixol affects neural networks and cellular interactions in a human-derived system.
High-Content Imaging and Analysis: Combining automated microscopy with sophisticated image analysis allows for the simultaneous measurement of multiple cellular parameters (e.g., cell cycle progression, apoptosis, protein localization) following drug treatment. This approach has been successfully used to investigate zuclopenthixol's effects in cancer cell lines and can be readily adapted to neurological models. imrpress.com
Functional Assays: Beyond receptor binding, future studies will focus on downstream functional consequences, such as changes in second messenger systems, protein phosphorylation cascades, and gene transcription, to build a complete picture of the drug's signaling effects. The use of in vitro models to study the modulation of human neutrophils by clopenthixol isomers demonstrates the utility of such functional assays. mdpi.com
These advanced in vitro models will be crucial for dissecting the complex biological effects of clopenthixol, identifying novel mechanisms, and screening for new compounds with improved therapeutic profiles.
Investigation of Stereoselective Metabolism and Isomer Interconversion Pathways
Clopenthixol exists as a mixture of two geometric isomers: the neuroleptically active cis(Z)-isomer (zuclopenthixol) and the inactive trans(E)-isomer. wikipedia.orgcambridge.orgnih.gov Clopenthixol decanoate is formulated exclusively with the active cis(Z)-isomer. nih.govnih.gov A key area of pharmacological research is understanding how the body handles these different spatial arrangements.
Studies have shown that in vivo, there appears to be no transformation or interconversion of the cis(Z)-isomer to the trans(E)-isomer, or vice versa. nih.govnih.gov The metabolism of zuclopenthixol primarily occurs via sulphoxidation and N-dealkylation, producing metabolites that are considered devoid of pharmacological activity. drugbank.com The cytochrome P450 enzymes CYP2D6 and CYP3A4 have been identified as the main drivers of this metabolism. wikipedia.orgresearchgate.net
Despite this knowledge, there are still important questions for future investigation:
Metabolism of the trans(E)-isomer: While the cis(Z)-isomer is the focus of therapeutic formulations, individuals treated with mixed-isomer clopenthixol are exposed to the trans(E)-isomer, which has a relatively long half-life. nih.gov Further research is needed to fully characterize the metabolic pathways of the trans(E)-isomer and its metabolites.
Activity of Metabolites: While the primary metabolites are considered inactive in terms of antipsychotic effect, some research suggests they may have other biological activities, such as antibacterial properties. mdpi.com Future studies could explore the full biological and toxicological profiles of all major metabolites and their respective isomers.
Clarifying these aspects of stereoselective metabolism will enhance the ability to predict drug exposure and response, particularly when considering genetic variations in metabolizing enzymes.
Integration of Multi-omics Data for Comprehensive Biological Pathway Analysis in Research Models
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides an unprecedented opportunity to analyze the effects of a drug on a biological system in a holistic manner. Instead of focusing on a single target or pathway, multi-omics approaches generate vast datasets that can be integrated to create a comprehensive map of a drug's biological impact.
Future research on clopenthixol decanoate will increasingly incorporate these systems-level analyses:
Pharmacogenomics (PGx): Significant research has already established the importance of genetic variations (polymorphisms) in the CYP2D6 gene for zuclopenthixol metabolism. researchgate.netresearchgate.net Individuals with different CYP2D6 genotypes can have significantly different drug concentrations, which can affect both efficacy and the risk of side effects. psychiatry.ru Future PGx studies will likely expand to other genes involved in clopenthixol's pharmacokinetic and pharmacodynamic pathways to create more comprehensive predictive models of patient response. scispace.comnih.gov
Transcriptomics: As demonstrated in cancer research, RNA-sequencing can reveal the full spectrum of gene expression changes induced by zuclopenthixol in target cells or tissues. imrpress.com Applying this to neuronal models could uncover novel pathways and mechanisms related to its therapeutic action and side effects.
Proteomics and Metabolomics: Analyzing changes in the entire set of proteins (proteome) and small-molecule metabolites (metabolome) after drug exposure can provide a direct readout of the functional state of the cell. This can help identify biomarkers of drug response or toxicity and reveal metabolic pathways perturbed by the drug.
By integrating these multi-omics datasets using advanced bioinformatics and systems biology approaches, researchers can move beyond a single-target view of clopenthixol's action. This will lead to a more profound understanding of its complex mechanism, aid in the identification of novel therapeutic targets, and pave the way for personalized medicine strategies in the treatment of psychosis.
Q & A
Basic Research Questions
Q. What methodological considerations are critical for designing pharmacokinetic studies of clopenthixol decanoate, given its flip-flop pharmacokinetics?
- Clopenthixol decanoate exhibits flip-flop pharmacokinetics due to its depot formulation, where absorption (kₐ) from the intramuscular oil depot becomes the rate-limiting step instead of elimination (kₑ) . To study this, ensure plasma concentration-time curves are sampled over extended periods (≥4 weeks) to capture the full release profile. Use non-compartmental analysis (NCA) to estimate half-life and bioavailability, and validate assays for quantifying both parent drug and active metabolites. Comparative studies should standardize injection sites (e.g., gluteal vs. deltoid) to minimize variability in absorption rates.
Q. How do researchers determine optimal dosing regimens for clopenthixol decanoate in schizophrenia maintenance therapy?
- Dose optimization relies on pharmacokinetic-pharmacodynamic (PK-PD) modeling, incorporating steady-state plasma levels and clinical endpoints like PANSS scores. Systematic reviews recommend starting with 200–400 mg every 2–4 weeks, adjusted based on individual response and tolerability . Trials should stratify participants by CYP2D6 metabolizer status (e.g., poor vs. extensive) to account for genetic variability in drug clearance. Double-blind, dose-ranging studies (e.g., comparing 100 mg vs. 400 mg) are essential to establish therapeutic thresholds while monitoring extrapyramidal side effects .
Q. What evidence supports the efficacy of clopenthixol decanoate compared to oral antipsychotics in relapse prevention?
- Randomized controlled trials (RCTs) using intention-to-treat (ITT) analysis show depot formulations reduce relapse risk by 30–50% compared to oral equivalents, primarily due to improved adherence . Meta-analyses pool data using fixed-effect models to calculate risk ratios (RR) for relapse, though heterogeneity arises from differing definitions of "relapse" (e.g., hospitalization vs. symptom exacerbation). Studies must control for pseudo-placebo effects by excluding subtherapeutic doses (<50 mg/month) .
Advanced Research Questions
Q. How should researchers address contradictions in pooled efficacy data when clopenthixol decanoate is analyzed with pharmacologically similar agents (e.g., zuclopenthixol decanoate)?
- Pooling requires rigorous sensitivity analyses to assess heterogeneity. For instance, subgroup analyses by drug type (clopenthixol vs. zuclopenthixol) and dose equivalence (e.g., chlorpromazine-equivalent calculations) can isolate drug-specific effects . Bayesian network meta-analyses (NMA) are recommended to compare indirect evidence across trials, adjusting for baseline covariates like illness severity and prior treatment history .
Q. What experimental designs are optimal for evaluating long-term safety profiles of clopenthixol decanoate, particularly for tardive dyskinesia (TD) and metabolic syndrome?
- Prospective cohort studies with ≥5-year follow-ups are critical. Use the Abnormal Involuntary Movement Scale (AIMS) for TD assessment at 3-month intervals and measure metabolic markers (HbA1c, lipids) biannually. Case-control designs nested within registries (e.g., national schizophrenia cohorts) improve power to detect rare adverse events. Adjust for confounding via propensity score matching, including variables like concomitant anticholinergic use and lifestyle factors .
Q. How can pharmacokinetic variability in clopenthixol decanoate be modeled to personalize dosing in special populations (e.g., elderly or renal-impaired patients)?
- Population PK models using nonlinear mixed-effects (NLME) software (e.g., NONMEM) integrate covariates like age, albumin levels, and renal function. Sparse sampling designs (2–3 time points per patient) combined with Bayesian forecasting enable real-time dose adjustments. Validate models against therapeutic drug monitoring (TDM) data, targeting plasma concentrations of 10–20 ng/mL for efficacy .
Methodological Guidance
- Data Analysis : For dichotomous outcomes (e.g., relapse), calculate risk ratios (RR) with 95% CIs using Mantel-Haenszel methods. For continuous outcomes (e.g., PANSS scores), report standardized mean differences (SMD) with LOCF imputation for missing data .
- Experimental Reproducibility : Document injection techniques (needle gauge, injection depth) and storage conditions for depot formulations to minimize variability .
- Ethical Considerations : In long-term studies, implement Data Safety Monitoring Boards (DSMBs) to adjudicate severe adverse events and ensure compliance with EMA/FDA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
